Mesilato de cenicriviroc
Descripción general
Descripción
El mesilato de cenicriviroc es un candidato a fármaco experimental desarrollado principalmente para el tratamiento de la infección por el VIH y la esteatohepatitis no alcohólica. Actúa como un inhibidor del receptor de quimiocinas C-C tipo 2 y del receptor de quimiocinas C-C tipo 5, que están involucrados en la entrada del virus en las células humanas .
Aplicaciones Científicas De Investigación
El mesilato de cenicriviroc tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar reacciones químicas y mecanismos.
Biología: Se investiga por sus efectos en los procesos celulares y las vías de señalización.
Medicina: Se explora como un posible tratamiento para la infección por el VIH, la esteatohepatitis no alcohólica y otras afecciones inflamatorias.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos .
Mecanismo De Acción
El mesilato de cenicriviroc ejerce sus efectos al inhibir el receptor de quimiocinas C-C tipo 2 y el receptor de quimiocinas C-C tipo 5. Estos receptores están involucrados en la entrada del virus en las células humanas, y su inhibición evita que el virus infecte las células. Además, la inhibición del receptor de quimiocinas C-C tipo 2 puede tener efectos antiinflamatorios, lo que hace que el this compound sea un posible agente terapéutico para las afecciones inflamatorias .
Compuestos similares:
Maraviroc: Otro inhibidor del receptor de quimiocinas C-C tipo 5 utilizado en el tratamiento de la infección por el VIH.
Vicriviroc: Un inhibidor del receptor de quimiocinas C-C tipo 5 que se investiga por su potencial para tratar la infección por el VIH.
Tropifexor: Un compuesto que se utiliza en combinación con el this compound para el tratamiento de la esteatohepatitis no alcohólica
Singularidad: El this compound es único en su doble inhibición del receptor de quimiocinas C-C tipo 2 y del receptor de quimiocinas C-C tipo 5, lo que le permite dirigirse a múltiples vías involucradas en la entrada viral y la inflamación. Este doble mecanismo de acción lo distingue de otros compuestos similares que normalmente se dirigen solo a un receptor .
Safety and Hazards
Direcciones Futuras
Cenicriviroc is currently under clinical trials for the treatment of nonalcoholic steatohepatitis with fibrosis . It is anticipated that with improved understanding of NASH pathogenesis and critical endpoints, efficient pharmacotherapeutics will be available for the treatment of NASH with an acceptable safety profile .
Análisis Bioquímico
Biochemical Properties
Cenicriviroc mesylate plays a significant role in biochemical reactions by inhibiting the CCR2 and CCR5 receptors. These receptors are involved in the recruitment and activation of monocytes and macrophages, which are key players in inflammatory responses. By blocking these receptors, cenicriviroc mesylate prevents the binding of their natural ligands, such as CCL2 and CCL5, thereby reducing inflammation and fibrosis . The compound interacts with various biomolecules, including chemokines and their receptors, to exert its effects.
Cellular Effects
Cenicriviroc mesylate has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, cenicriviroc mesylate inhibits the accumulation of macrophages in injured tissues, which can reduce inflammation and fibrosis . Additionally, it has been shown to decrease collagen deposition and the expression of fibrogenic genes in liver and kidney cells .
Molecular Mechanism
The molecular mechanism of action of cenicriviroc mesylate involves its binding to the CCR2 and CCR5 receptors. By acting as an antagonist, it prevents the activation of these receptors by their natural ligands, thereby inhibiting downstream signaling pathways that lead to inflammation and fibrosis . This inhibition results in reduced recruitment and activation of monocytes and macrophages, ultimately decreasing the inflammatory response and fibrotic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cenicriviroc mesylate have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. Long-term effects include a consistent reduction in inflammation and fibrosis, as well as improved liver function in animal models of non-alcoholic steatohepatitis . The stability and degradation of cenicriviroc mesylate have been well-documented, ensuring its efficacy over extended periods.
Dosage Effects in Animal Models
The effects of cenicriviroc mesylate vary with different dosages in animal models. At doses of 20 mg/kg per day or higher, cenicriviroc mesylate has shown significant antifibrotic effects, including reduced collagen deposition and decreased expression of fibrogenic genes . Higher doses may also lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
Cenicriviroc mesylate is involved in various metabolic pathways, primarily through its interaction with the CCR2 and CCR5 receptors. These interactions influence the metabolic flux and levels of metabolites associated with inflammation and fibrosis . The compound’s metabolism is primarily hepatic, and it is processed by liver enzymes before being excreted .
Transport and Distribution
Cenicriviroc mesylate is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins. The compound’s distribution is influenced by its binding to the CCR2 and CCR5 receptors, which are expressed on various cell types, including monocytes and macrophages . This interaction facilitates its localization and accumulation in inflamed and fibrotic tissues.
Subcellular Localization
The subcellular localization of cenicriviroc mesylate is primarily determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within cells, where it exerts its effects on the CCR2 and CCR5 receptors . This localization is crucial for its activity and function in reducing inflammation and fibrosis.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El proceso normalmente requiere condiciones de reacción específicas, como temperatura controlada, pH y el uso de catalizadores para garantizar las transformaciones químicas deseadas .
Métodos de producción industrial: La producción industrial del mesilato de cenicriviroc sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia y el rendimiento, a menudo involucra sistemas automatizados y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El mesilato de cenicriviroc experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones. Las condiciones a menudo implican temperaturas, presiones y niveles de pH específicos para lograr los resultados deseados .
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede resultar en la formación de sulfóxidos, mientras que la reducción puede producir alcoholes o aminas .
Comparación Con Compuestos Similares
Maraviroc: Another C-C chemokine receptor type 5 inhibitor used in the treatment of HIV infection.
Vicriviroc: A C-C chemokine receptor type 5 inhibitor investigated for its potential in treating HIV infection.
Tropifexor: A compound used in combination with cenicriviroc mesilate for the treatment of non-alcoholic steatohepatitis
Uniqueness: Cenicriviroc mesilate is unique in its dual inhibition of C-C chemokine receptor type 2 and C-C chemokine receptor type 5, which allows it to target multiple pathways involved in viral entry and inflammation. This dual mechanism of action distinguishes it from other similar compounds that typically target only one receptor .
Propiedades
IUPAC Name |
(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPBPUPDRDCRSY-YLZLUMLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497223-28-6 | |
Record name | Cenicriviroc mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-8-(4-(2-Butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxamide monomethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CENICRIVIROC MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96TV84T21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.